molecular formula C10H11ClF3NO2 B1407458 (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl CAS No. 499995-65-2

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl

Cat. No.: B1407458
CAS No.: 499995-65-2
M. Wt: 269.65 g/mol
InChI Key: VSXUXMHRGZUXDZ-DDWIOCJRSA-N
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Description

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone

Mechanism of Action

Target of Action

It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes, including protein synthesis.

Mode of Action

As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As a derivative of phenylalanine , it might be involved in the same biochemical pathways as phenylalanine, such as protein synthesis and the production of other bioactive molecules.

Result of Action

As a phenylalanine derivative , it may have similar effects as phenylalanine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Analysis

Biochemical Properties

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the secretion of anabolic hormones and supply fuel during exercise . The compound’s interaction with enzymes such as amino acid oxidases and transferases can lead to modifications in metabolic pathways, affecting the overall biochemical environment. These interactions are crucial for understanding the compound’s potential as an ergogenic supplement and its broader applications in biochemical research.

Cellular Effects

The effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can enhance the secretion of anabolic hormones, which are vital for muscle growth and repair. Additionally, its impact on gene expression can lead to changes in protein synthesis, affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity, allowing it to interact with target enzymes and proteins effectively. These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution may vary, with a recommended storage period of up to six months at -80°C . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may enhance metabolic functions and improve physical performance . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition or disruption of metabolic pathways . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use in biochemical research and potential therapeutic applications.

Metabolic Pathways

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the synthesis and degradation of amino acids, affecting overall metabolic balance. The compound’s role in these pathways highlights its potential as a modulator of metabolic functions and its importance in biochemical research.

Transport and Distribution

The transport and distribution of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, its localization in the mitochondria can impact cellular energy metabolism, while its presence in the nucleus can influence gene expression and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Amination: The alcohol is subjected to amination to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on biological systems. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a valuable tool for studying biochemical pathways.

Medicine

In medicine, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and metabolic stability.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group can impart desirable characteristics, such as increased thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylalanine: Similar in structure but lacks the amino group on the propanoic acid backbone.

    3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but differs in the overall structure.

    ®-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid: Similar but with the trifluoromethyl group in a different position on the phenyl ring.

Uniqueness

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the presence of both amino and propanoic acid functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUXMHRGZUXDZ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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